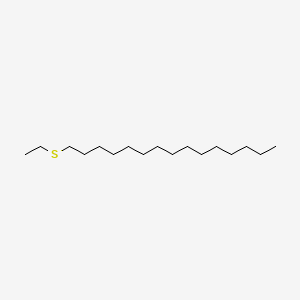
1-(Ethylsulfanyl)pentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)pentadecane is an organic compound belonging to the class of alkanes It is characterized by a long carbon chain with an ethylsulfanyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)pentadecane can be synthesized through several methods. One common approach involves the reaction of pentadecane with ethylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the ethylsulfanyl group on the pentadecane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where pentadecane and ethylthiol are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)pentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl group to an ethyl group.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylpentadecane.
Substitution: Various substituted pentadecanes depending on the nucleophile used.
Scientific Research Applications
1-(Ethylsulfanyl)pentadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of alkanes with sulfur-containing groups.
Biology: The compound’s interactions with biological membranes are of interest in biophysical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism by which 1-(Ethylsulfanyl)pentadecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s activity. Pathways involved may include oxidative stress responses and membrane interactions.
Comparison with Similar Compounds
Pentadecane: A straight-chain alkane without the ethylsulfanyl group.
Ethylpentadecane: A similar compound where the ethyl group is directly attached to the carbon chain without the sulfur atom.
Hexadecane: Another long-chain alkane with similar physical properties but different chemical reactivity.
Properties
CAS No. |
64919-20-6 |
|---|---|
Molecular Formula |
C17H36S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-ethylsulfanylpentadecane |
InChI |
InChI=1S/C17H36S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-4-2/h3-17H2,1-2H3 |
InChI Key |
AMAGMFQKNPZXKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


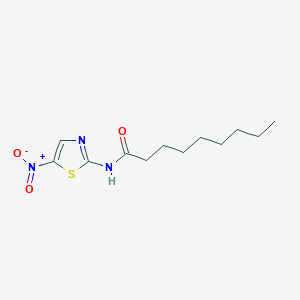
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)
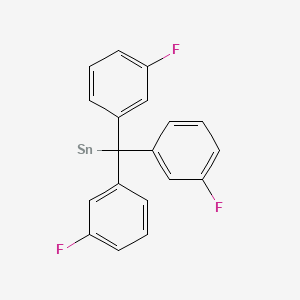
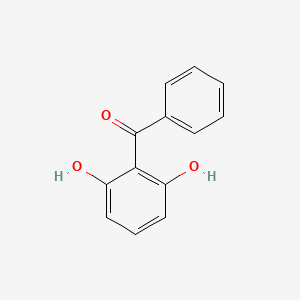


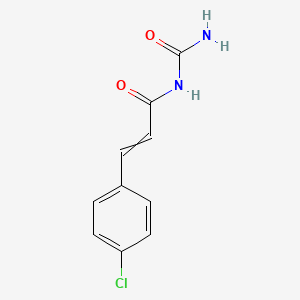
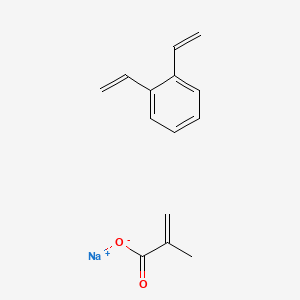

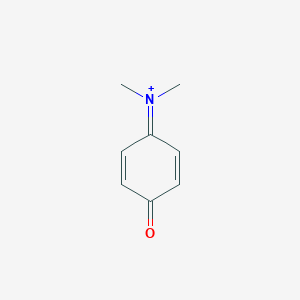
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)


